![molecular formula C10H6N2O3 B12865557 6-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12865557.png)
6-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid is a heterocyclic compound with the molecular formula C10H6N2O3 and a molecular weight of 202.17 g/mol . This compound is part of the benzo[d]oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid typically involves the condensation of aromatic aldehydes with 2-aminophenols, followed by cyclization . The reaction conditions often include the use of catalysts such as LAIL@MNP nonmartial (MNC-19) to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced catalytic systems to improve yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
6-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters or amides.
Aplicaciones Científicas De Investigación
6-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 6-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
Benzo[d]oxazole-2-carboxylic acid: Lacks the cyanomethyl group, which may affect its biological activity.
6-Methylbenzo[d]oxazole-2-carboxylic acid: Contains a methyl group instead of a cyanomethyl group, leading to different chemical properties.
Uniqueness
6-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid is unique due to its cyanomethyl group, which can enhance its reactivity and biological activity compared to similar compounds . This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C10H6N2O3 |
|---|---|
Peso molecular |
202.17 g/mol |
Nombre IUPAC |
6-(cyanomethyl)-1,3-benzoxazole-2-carboxylic acid |
InChI |
InChI=1S/C10H6N2O3/c11-4-3-6-1-2-7-8(5-6)15-9(12-7)10(13)14/h1-2,5H,3H2,(H,13,14) |
Clave InChI |
NBXLGVQIBBXCNQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1CC#N)OC(=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




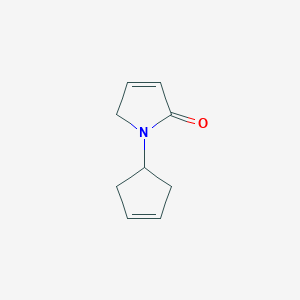
![1-(4'-Tert-butyl[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12865498.png)
![(1R,3S,4R,5R,6S)-3-(4-Nitrophenoxy)-7-phenyl-2-oxabicyclo[4.2.0]octane-4,5,6,8-tetraol](/img/structure/B12865511.png)

![Methyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B12865521.png)
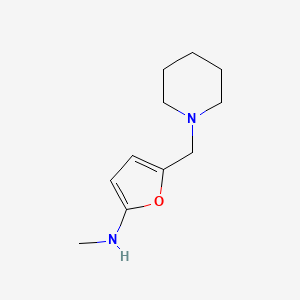
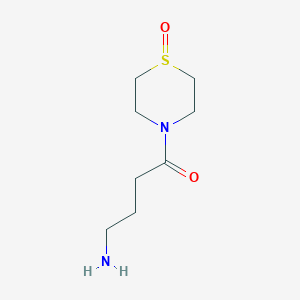
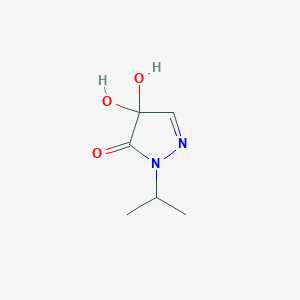
![2-(Methylthio)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12865549.png)
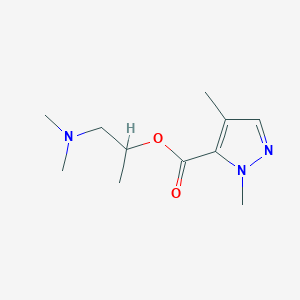

![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12865569.png)
